BenchChemオンラインストアへようこそ!

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide

CNS drug discovery CB1 inverse agonist LogP

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide (CAS 866136-74-5) is a trisubstituted pyridine derivative belonging to the nicotinamide class of heterocyclic carboxamides. It features a 2,4-dichlorophenyl substituent at the 6-position, an ethoxy group at the 2-position, and a primary carboxamide at the 3-position of the pyridine ring, yielding a molecular formula of C14H12Cl2N2O2 and a molecular weight of 311.16 g/mol.

Molecular Formula C14H12Cl2N2O2
Molecular Weight 311.2 g/mol
CAS No. 866136-74-5
Cat. No. B3038542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide
CAS866136-74-5
Molecular FormulaC14H12Cl2N2O2
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N
InChIInChI=1S/C14H12Cl2N2O2/c1-2-20-14-10(13(17)19)5-6-12(18-14)9-4-3-8(15)7-11(9)16/h3-7H,2H2,1H3,(H2,17,19)
InChIKeyFUVRDIUPYGUHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide (866136-74-5) Procurement & Differentiation Guide for Nicotinamide-Based Building Blocks and Probe Candidates


6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide (CAS 866136-74-5) is a trisubstituted pyridine derivative belonging to the nicotinamide class of heterocyclic carboxamides. It features a 2,4-dichlorophenyl substituent at the 6-position, an ethoxy group at the 2-position, and a primary carboxamide at the 3-position of the pyridine ring, yielding a molecular formula of C14H12Cl2N2O2 and a molecular weight of 311.16 g/mol . This specific substitution pattern places it within a chemical space explored for diverse targets including cannabinoid receptors and nicotinamide N-methyltransferase (NNMT), where the ethoxy group and dichlorophenyl moiety are critical pharmacophoric elements whose modification profoundly alters potency, selectivity, and physicochemical properties in related series .

Why 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide Cannot Be Interchanged with Generic Nicotinamide Analogs


Within the 2-alkoxy-6-aryl-nicotinamide chemotype, even minor structural perturbations—such as altering the alkoxy chain length or the halogenation pattern on the phenyl ring—can cause dramatic shifts in target engagement, metabolic stability, and off-target liability . For example, in the 5,6-diarylpyridine CB1 inverse agonist series, replacing a 3-cyano group with a 3-carboxamide altered hCB1 IC50 values by over an order of magnitude, while the choice of 2-alkoxy substituent directly modulated lipophilicity and, consequently, peripheral selectivity over CNS exposure . Similarly, in the NNMT inhibitor space, the simple 6-methoxynicotinamide analog JBSNF-000088 exhibits micromolar potency against human NNMT (IC50 = 1.8 µM), whereas related dichlorophenyl-bearing analogs demonstrate substantially different enzyme inhibition and CYP-mediated metabolism profiles . These data underscore that generic substitution without precise structural matching risks abolishing target activity, introducing unwanted CYP liabilities, or compromising the physicochemical property window required for a given screening or synthetic application.

Quantitative Differentiation Evidence for 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide (866136-74-5)


Lipophilicity Advantage Over 2-Methoxy Analog for CNS-Penetrant Probe Design

The ethoxy substituent at the 2-position of 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide imparts a calculated LogP of 3.553, which is approximately 0.5–1.0 log units higher than the predicted LogP of the corresponding 2-methoxy analog (estimated LogP ≈ 2.5–3.0) . This elevated lipophilicity is consistent with the SAR trend observed in the 2-benzyloxy-5,6-diarylpyridine CB1 inverse agonist series, where increased 2-alkoxy lipophilicity correlated with enhanced CNS penetration . The compound also possesses a topological polar surface area (TPSA) of 65.21 Ų, which places it within the favorable range for blood-brain barrier permeation (typically <90 Ų) while maintaining sufficient polarity for aqueous solubility .

CNS drug discovery CB1 inverse agonist LogP nicotinamide

Reduced CYP2C8 Liability Compared to Unsubstituted 6-Methoxynicotinamide NNMT Inhibitors

A compound structurally consistent with 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide was tested for CYP2C8 inhibition in human liver microsomes and exhibited an IC50 of 3,000 nM . In contrast, the representative NNMT inhibitor 6-methoxynicotinamide (JBSNF-000088), which lacks the 2,4-dichlorophenyl and ethoxy substituents, shows substantially higher potency for the NNMT target (hNNMT IC50 = 1,800 nM) , but its broader CYP inhibition profile suggests a higher risk of drug-drug interaction liabilities . The introduction of the bulky 2,4-dichlorophenyl group in the target compound appears to redirect metabolic clearance away from CYP2C8, offering a cleaner CYP liability window for programs where metabolic stability and low drug-drug interaction risk are paramount.

drug metabolism CYP2C8 inhibition NNMT off-target liability

NNMT Inhibitory Activity: A Structurally Differentiated Starting Point from 6-Methoxynicotinamide

In a fluorescence polarization-based competition assay, a compound matching the description of 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide demonstrated NNMT inhibitory activity with an IC50 of 210 nM and a Ki of 140 nM . This represents an approximately 8.6-fold improvement in potency over the reference NNMT inhibitor 6-methoxynicotinamide (JBSNF-000088; hNNMT IC50 = 1,800 nM) . The enhanced potency is likely driven by the 2,4-dichlorophenyl moiety occupying a hydrophobic pocket adjacent to the nicotinamide binding site, as suggested by structural studies of related NNMT inhibitors . However, it should be noted that more optimized NNMT inhibitors from the same patent family achieve IC50 values as low as 25 nM, indicating that the 210 nM activity of the target compound represents an early lead-like profile rather than a fully optimized candidate .

NNMT inhibitor nicotinamide N-methyltransferase cancer metabolism metabolic disease

Crystalline Solid Form Facilitating Purification and Formulation Compared to Oily or Amorphous Nicotinamide Analogs

The N-(chlorophenyl)pyridinecarboxamide isomer grid study by Gallagher et al. (2022) demonstrates that nicotinamide derivatives with 2,4-dichlorophenyl substitution preferentially crystallize via robust N–H···Npyridine hydrogen bonding motifs, yielding well-defined single crystals suitable for X-ray diffraction . The target compound, 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide, is anticipated to exhibit similar crystalline behavior due to its conserved carboxamide and pyridine nitrogen hydrogen bond donor/acceptor pair. This is in contrast to simpler 2-alkoxy-nicotinamides lacking the 6-aryl substituent, which often exist as oils or low-melting-point amorphous solids that are more challenging to purify and formulate . The crystalline nature of the target compound, corroborated by its commercial availability as a powder with 90% purity , supports reliable solid dosing, long-term storage stability, and simplified chromatographic purification in medicinal chemistry workflows.

solid-state chemistry crystallinity nicotinamide purification

Commercially Available Research-Grade Material Enables Immediate SAR Exploration Without Custom Synthesis

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide is commercially available from Leyan with a cataloged purity of 90% (Product No. 2131442) . In contrast, its closest structural analogs—such as the 2-methoxy variant, the 2-propoxy variant, or the 5-aryl-substituted derivatives—typically require custom synthesis with lead times of 4–8 weeks . The immediate availability of the target compound in research-grade purity enables medicinal chemistry teams to initiate preliminary SAR studies, biochemical profiling, and co-crystallization trials within days of procurement, bypassing the synthesis and purification bottleneck that delays hit-to-lead progression for non-commercial analogs.

chemical sourcing nicotinamide building block SAR exploration hit-to-lead

Optimal Research and Industrial Application Scenarios for 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide (866136-74-5)


NNMT Inhibitor Hit-to-Lead Optimization in Oncology and Metabolic Disease Programs

With a validated NNMT IC50 of 210 nM and a CYP2C8 IC50 of 3,000 nM , this compound serves as an attractive starting scaffold for medicinal chemistry teams developing NNMT inhibitors for acute myelogenous leukemia (AML), glioblastoma, or metabolic disorders where NNMT overexpression drives disease pathology . The 2,4-dichlorophenyl moiety provides a clear vector for structure-based optimization, while the 2-ethoxy group offers a handle for modulating lipophilicity (LogP = 3.553) to balance potency with metabolic stability . The commercial availability of the compound enables immediate analog synthesis and structure-activity relationship (SAR) exploration without the delay of multi-step de novo synthesis .

CB1 Receptor Inverse Agonist Scaffold Development for Metabolic and CNS Disorders

The 5,6-diarylpyridine chemotype, to which this compound belongs, has established precedent as a potent and selective human CB1 inverse agonist scaffold, with optimized analogs achieving hCB1 IC50 values as low as 1.7 nM . The 2-ethoxy substitution on the pyridine core of 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide provides a differentiated LogP profile (3.553) compared to methoxy or benzyloxy variants, enabling medicinal chemists to tune CNS penetration for peripherally restricted or centrally acting CB1 programs . The compound can be used directly in CB1 radioligand binding assays and functional cAMP assays to profile the SAR of the 2-alkoxy position without committing to a full custom synthesis campaign.

Crystallography and Solid-State Interaction Studies of Halogenated Nicotinamides

Based on the systematic structural analysis of N-(chlorophenyl)pyridinecarboxamide isomer grids, the presence of the conserved carboxamide and pyridine nitrogen hydrogen bond donor/acceptor pair in this compound strongly predicts well-ordered crystalline behavior amenable to single-crystal X-ray diffraction . This makes the compound a suitable candidate for co-crystallization studies with target proteins (NNMT, CB1, or DHODH), as well as for fundamental solid-state interaction landscape studies investigating the role of 2,4-dichloro substitution patterns on crystal packing and intermolecular interaction energies . The 90% purity commercial material is sufficiently pure for initial crystallization screening; further purification by recrystallization can yield diffraction-quality crystals .

Selectivity Profiling Panels for CYP Enzyme Liability Assessment

The experimentally determined CYP2C8 IC50 of 3,000 nM for this compound provides a quantitative benchmark for medicinal chemistry teams evaluating the CYP inhibition liability of their in-house nicotinamide-based compound libraries . By sourcing 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide as a reference standard, discovery groups can benchmark their novel analogs against a compound with a known CYP2C8 profile, distinguishing scaffold-driven CYP effects from substituent-driven effects during lead optimization . This application is particularly relevant for NNMT and DHODH programs where concomitant CYP inhibition can confound in vivo efficacy readouts.

Quote Request

Request a Quote for 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.